2-Phenyl-4-quinolinecarboxamides represent a novel class of non-peptide antagonists specifically targeting the human neurokinin-3 (hNK-3) receptor []. These compounds are structurally distinct from previously known piperidine-based NK-3 antagonists like SR 142801 and SR 48968 []. The discovery of 2-phenyl-4-quinolinecarboxamides as hNK-3 antagonists marked a significant step in understanding the biology and pathophysiological role of the NK-3 receptor, which was previously hindered by the lack of potent and selective antagonists [].
2-Phenyl-4-quinolinecarboxamides act as competitive antagonists of the human neurokinin-3 (hNK-3) receptor []. This means they bind to the receptor at the same site as the endogenous ligand, neurokinin B (NKB), but do not activate the receptor []. By blocking NKB binding, these compounds inhibit the downstream signaling events mediated by the hNK-3 receptor [].
The primary application of 2-phenyl-4-quinolinecarboxamides lies in their use as pharmacological tools to study the hNK-3 receptor []. By blocking hNK-3 receptor activation, these compounds can help elucidate the physiological and pathophysiological roles of this receptor in various systems, including the central nervous system (CNS) and peripheral tissues [].
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 4579-60-6
CAS No.: 4374-62-3
CAS No.: 18766-66-0